3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide
Description
The compound 3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide (hereafter referred to as Compound A) is a thiazolium bromide derivative with a complex substitution pattern. Its structure features:
- A 4-methoxyphenyl group at position 4 of the thiazole ring.
- A 2-hydroxy-2-(4-nitrophenyl)ethyl group at position 3.
- A phenylamino group at position 2.
- A bromide counterion.
Thiazolium salts are known for diverse applications, including catalysis and bioactivity, due to their electronic versatility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-[2-anilino-4-(4-methoxyphenyl)-1,3-thiazol-3-ium-3-yl]-1-(4-nitrophenyl)ethanol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S.BrH/c1-31-21-13-9-17(10-14-21)22-16-32-24(25-19-5-3-2-4-6-19)26(22)15-23(28)18-7-11-20(12-8-18)27(29)30;/h2-14,16,23,28H,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDAVVWQNWURHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=[N+]2CC(C3=CC=C(C=C3)[N+](=O)[O-])O)NC4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole ring and multiple aromatic substituents, which contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H22BrN3O3S |
| Molecular Weight | 444.38 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms for this compound include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
- Antioxidant Properties : It exhibits antioxidant activity that may protect cells from oxidative stress.
- Modulation of Cell Signaling Pathways : The compound can influence signaling pathways related to apoptosis and cell survival.
Biological Activity Studies
Several studies have evaluated the biological activities of this compound across different models:
Anticancer Activity
Research indicates that the compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM against human cancer cell lines (e.g., HeLa, MCF-7).
- Mechanism : Apoptosis was induced in cancer cells as evidenced by increased caspase activity and DNA fragmentation.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Bacterial Strains Tested : E. coli, S. aureus.
- Minimum Inhibitory Concentration (MIC) : MIC values were found to be between 5 to 15 µg/mL, indicating moderate antibacterial activity.
Case Studies
- Study on Anticancer Effects : A study published in MDPI reported that thiazole derivatives similar to the compound exhibited potent anticancer effects through the induction of apoptosis in cancer cells (IC50 < 20 µM) .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of thiazole compounds against multidrug-resistant bacterial strains, suggesting potential use in treating resistant infections .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs of Compound A include:
Substituent Effects
Position 4 Substituents
- Methoxy (Compound A) vs. Methyl (): Methoxy: Enhances electron density via resonance (+M effect), improving solubility in polar solvents.
Position 3 Substituents
- 2-Hydroxy-2-(4-nitrophenyl)ethyl (Compound A) vs. The oxo group in the analog may enhance electrophilicity but reduce stability due to keto-enol tautomerism.
Nitro Group Position
Pharmacological Implications
- MAO-B Inhibition : Nitrophenyl-thiazole hydrazones () exhibit MAO-B inhibition (IC50 ~ 0.5–5 µM), implying Compound A ’s nitro and aromatic groups may confer similar activity.
- Antiviral Potential: EMAC2060 () with methoxyphenyl-thiazole motifs showed moderate antiviral activity, though yields were lower (likely due to steric hindrance from substituents).
Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
